molecular formula C9H10N4O B1471840 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1510638-86-4

3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1471840
CAS No.: 1510638-86-4
M. Wt: 190.2 g/mol
InChI Key: XMFWAKACNNFZJJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4) is a high-value chemical scaffold in medicinal chemistry, primarily investigated for the design and synthesis of new anticancer agents. Its core structure is a flat heteroaromatic system that is essential for occupying the adenine-binding pocket in the ATP-binding site of kinase targets . This compound serves as a key building block for researchers developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), including both the wild-type (EGFR WT ) and the therapy-resistant mutant form (EGFR T790M ) . The 2-aminoethyl side chain at the 3-position provides a versatile handle for further chemical modification, allowing for the introduction of various hydrophobic pharmacophores aimed at enhancing potency and selectivity . The pyrido[2,3-d]pyrimidin-4(3H)-one moiety is a privileged structure in drug discovery, known for its similarity to purine bases, which facilitates interaction with a variety of enzyme active sites . Beyond oncology, derivatives of this scaffold have also been explored as potent and selective agonists for other biological targets, such as the somatostatin receptor sst2, demonstrating the broad utility of this chemical template in basic research and drug discovery programs . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore novel therapeutic avenues, particularly in overcoming drug resistance in cancer chemotherapy.

Properties

IUPAC Name

3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-3-5-13-6-12-8-7(9(13)14)2-1-4-11-8/h1-2,4,6H,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFWAKACNNFZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their activities. This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they control.

Biochemical Pathways

The affected pathways include those controlled by the above-mentioned targets. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. Disruption of these pathways by “this compound” can lead to the death of cancer cells.

Pharmacokinetics

Similar compounds have been found to have good traditional drug-like properties. These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. This can lead to the death of cancer cells and a reduction in the size of tumors.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For example, the presence of other compounds can affect its stability and efficacy. Additionally, the physiological environment within the body, such as pH and temperature, can also impact its action.

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation. Additionally, it exhibits antimicrobial activity by interacting with bacterial enzymes, thereby disrupting their metabolic processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. By altering the activity of this pathway, this compound can induce changes in gene expression, leading to altered cellular responses. Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes. The subcellular localization of this compound is therefore a key determinant of its biological effects.

Biological Activity

3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one, a derivative of pyrido[2,3-d]pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C8H10N4O
  • CAS Number : 21038-66-4
  • Molecular Weight : 178.19 g/mol

The compound features a pyrido[2,3-d]pyrimidine core with an aminoethyl side chain, which is crucial for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A series of pyrido[2,3-d]pyrimidin-4-one derivatives were evaluated for their inhibitory effects on various cancer cell lines. The compound exhibited significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells (MCF-7), with IC50 values indicating potent activity (Table 1).

CompoundCell LineIC50 (µM)
This compoundA54912.5
This compoundMCF-715.0

2. Somatostatin Receptor Agonism

The compound has been identified as a selective agonist for somatostatin receptor subtype 2 (sst2). This activity is significant in the context of treating acromegaly and other growth hormone-related disorders. In vivo studies demonstrated that administration of the compound resulted in a dose-dependent suppression of growth hormone secretion in GHRH-challenged rats, showcasing its therapeutic potential in endocrine disorders .

3. Inhibition of Tyrosine Kinases

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-4-one possess inhibitory effects on various receptor tyrosine kinases, including those involved in cancer progression. Specifically, compounds within this class have shown promising results against EGFR mutations associated with non-small cell lung cancer (NSCLC) . The selectivity and potency of these compounds make them candidates for further development as targeted therapies.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • sst2 Agonism : The compound selectively activates sst2 receptors, leading to reduced cAMP production and subsequent inhibition of growth hormone release .
  • Tyrosine Kinase Inhibition : The structural features allow for effective binding to the ATP-binding site of tyrosine kinases, disrupting signaling pathways critical for tumor growth and survival .

Case Study: Acromegaly Treatment

In a controlled study involving GHRH-challenged rats, administration of the compound demonstrated a significant reduction in serum growth hormone levels compared to controls. This finding supports its potential application in managing acromegaly.

Research Findings

A recent publication reported the synthesis and evaluation of various pyrido[2,3-d]pyrimidin-4-one derivatives. Among these, compounds exhibiting structural modifications showed enhanced potency against specific cancer cell lines and improved selectivity for sst2 over other somatostatin receptor subtypes .

Scientific Research Applications

Anticancer Properties

The primary application of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is their potential as anticancer agents. Recent studies have highlighted their efficacy against various cancer cell lines, including:

  • Lung Cancer (A-549)
  • Prostate Cancer (PC-3)
  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF-7)

Case Studies

  • EGFR Inhibition : A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on the epidermal growth factor receptor (EGFR). Compound 8a demonstrated remarkable potency with IC50 values of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M. This compound also induced significant apoptosis in PC-3 cells by increasing caspase-3 levels significantly .
  • Cytotoxic Activity : In a comparative study, several derivatives were tested for cytotoxicity using the MTT assay. Compounds 8a and 8d exhibited IC50 values of 7.98 µM and 7.12 µM against PC-3 cells, respectively, outperforming the reference drug doxorubicin (IC50 = 11.05 µM) .

Other Therapeutic Applications

Beyond oncology, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise in other therapeutic areas:

  • Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, particularly against Hepatitis C virus (HCV) by targeting NS5B polymerase .
  • Cardiovascular Applications : Certain compounds within this class have been explored as antihypertensive agents and for treating diabetes through mechanisms involving angiotensin II receptor antagonism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that enhance its biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence potency and selectivity towards different biological targets.

CompoundCell LineIC50 Value (µM)Mechanism
8aPC-37.98EGFR Inhibition
8dPC-37.12EGFR Inhibition
Reference DrugPC-311.05Chemotherapy

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Pyrido[2,3-d]pyrimidin-4(3H)-one vs. Thieno[2,3-d]pyrimidin-4(3H)-one
  • Pyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring fused with pyrimidinone. Derivatives like 3-(2-aminoethyl) variants are potent EGFR inhibitors, with compound 8a showing IC50 values of 7.98–25.61 µM against prostate (PC-3) and colon (HCT-116) cancer cells .
  • Thieno[2,3-d]pyrimidin-4(3H)-one: Replaces pyridine with thiophene. These compounds enhance melanin synthesis in B16 murine cells by 40–60%, suggesting dermatological applications .
Pyrido[3,4-d]pyrimidin-4(3H)-one

Substitution at the 8-position (e.g., pyrazole or thiazole) modifies activity. For example, 8-(thiazol-4-yl)pyrido[3,4-d]pyrimidin-4-one is synthesized via Stille coupling but lacks explicit biological data in the evidence .

Substituent-Driven Activity Differences

3-Substituted Derivatives
  • 3-(2-Aminoethyl) Group: Enhances kinase inhibition. Compound 8a (tetracyclic derivative) showed 1.5-fold higher activity than erlotinib against PC-3 cells (IC50 = 7.98 µM) .
  • 3-(2-N,N-Dialkylaminoethyl) Groups: Derivatives like morpholine- or piperidine-substituted variants exhibit anxiolytic and analgesic effects in rodents, indicating CNS penetration .
2-Hydrazinyl Derivatives

Hydrazine substituents at position 2 (e.g., 2-hydrazinyl-5,7-di-p-tolylpyrido[2,3-d]pyrimidin-4-one ) yield antimicrobial agents with broad-spectrum activity .

Fused Heterocyclic Systems

  • Triazolo-Fused Derivatives : Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives (e.g., compound 16 ) inhibit MCF-7 and HepG2 cancer cells with IC50 values comparable to doxorubicin .
  • Thiadiazole Hybrids: Thiadiazole-pyridopyrimidinone conjugates demonstrate selective anti-breast cancer activity .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Pyridopyrimidinone Derivatives

Compound Structure Cell Line (IC50, µM) Target/Mechanism Reference
8a Tetracyclic pyridopyrimidinone PC-3: 7.98; HCT-116: 25.61 EGFR inhibition, apoptosis
5a 2-Benzylidenehydrazinyl derivative N/A Kinase inhibition (IR: 1667 cm⁻¹)
16 Triazolo-fused derivative MCF-7: 2.1; HepG2: 3.5 DNA intercalation

Table 2: Functional Group Impact on Activity

Substituent Biological Activity Key Finding Reference
3-(2-Aminoethyl) Anticancer EGFR inhibition, IC50 = 7.98 µM
8-Thiazole Undisclosed Synthesized via Stille coupling
2-Hydrazinyl Antimicrobial Broad-spectrum activity
Triazolo fusion Antitumor Comparable to doxorubicin

Preparation Methods

Procedure Highlights:

  • Step 1: 2-Aminonicotinic acid (or its derivatives) is reacted with acyl chlorides in the presence of acetic anhydride, heated to 170-180°C, to form pyridooxazinone intermediates (J1-J5) with yields of 60-75%. The reaction progress is monitored by TLC, and the product is isolated by washing with n-hexane.

  • Step 2: The pyridooxazinone intermediates are then reacted with primary amines such as 2-(2-phenylthiazol-4-yl)ethylamine to afford 3-substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (K1-K5) in yields around 65%.

Key Data Table:

Compound Starting Material Reaction Conditions Yield (%) Melting Point (°C) Notes
Pyridooxazinones (J1-J5) 2-Aminonicotinic acid + Acyl chlorides Acetic anhydride, 170-180°C, stirring 60-75 Pale yellow solids Used immediately due to high reactivity
3-(2-(2-phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1) Pyridooxazinone + 2-(2-phenylthiazol-4-yl)ethylamine Stirring, room temp to reflux 65 115-117 White powder, characterized by NMR and IR

This method allows for structural diversity by varying the acyl chloride and amine components.

One-Pot Three-Component Condensation Method

An efficient and environmentally friendly approach involves a one-pot three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or catalytic aqueous conditions.

Method Details:

  • Microwave Irradiation (Method A): The reaction mixture is irradiated for 5-10 minutes, leading to rapid synthesis with high yields (82-95%).

  • Catalytic Aqueous Medium (Method B): Using diammonium hydrogen phosphate (DAHP) as a catalyst in refluxing aqueous ethanol, the reaction proceeds smoothly with good yields and easy purification.

Mechanism:

  • The reaction proceeds via domino Knoevenagel condensation, Michael addition, and cyclization steps to form the pyrido[2,3-d]pyrimidine core.

Advantages:

  • Operational simplicity.
  • High yields and purity.
  • Environmentally benign conditions.
  • Rapid synthesis time.

Key Data Table:

Method Catalyst/Conditions Reaction Time Yield (%) Advantages
Microwave Irradiation (A) None, MWI 5-10 min 82-95 Fast, high yield
Aqueous Catalytic (B) DAHP (10 mol%), reflux in EtOH/H2O ~2 h 82-95 Green chemistry, easy work-up

This method is suitable for synthesizing various substituted pyrido[2,3-d]pyrimidines, including 3-substituted analogs.

Synthesis via Vilsmeier Reagent and Cyanoacetamide

Another approach involves the construction of the pyridine ring of the pyrido[2,3-d]pyrimidine by treating 6-amino-1,3-disubstituted uracils with Vilsmeier reagent (generated from phosphoryl chloride and DMF), followed by cyclization with triethylamine and cyanoacetamide.

  • This method allows for the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which can be further modified.
  • Reaction conditions require careful control to avoid hydrolysis side-products.
  • Yields for the alkylated uracil intermediates range from 40-53%.

Tandem Aza-Wittig and Annulation Reactions

For related pyrido[4,3-d]pyrimidin-4(3H)-ones, tandem aza-Wittig and annulation reactions using iminophosphoranes, aryl isocyanates, and amines have been employed to synthesize novel derivatives in good yields. Although this method is specific to pyrido[4,3-d] isomers, it demonstrates the versatility of annulation strategies in pyridopyrimidine synthesis.

Preparation of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Precursors

A related synthetic route involves the preparation of 2-thioxo derivatives via reaction of chalcones with 6-aminothiouracil, yielding intermediates that can be further transformed into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These intermediates are characterized by distinctive NMR signals and can be used to introduce various substituents at the 3-position.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Yield Range Notes
Two-step via Pyridooxazinones 2-Aminonicotinic acid, acyl chlorides, primary amines Acetic anhydride, heat; nucleophilic substitution Cyclization, substitution 60-75% (intermediate), ~65% (final) Requires immediate use of intermediates
One-pot Three-component 4(6)-Aminouracil, malononitrile, aromatic aldehydes Microwave irradiation or DAHP catalyst in aqueous EtOH Knoevenagel, Michael addition, cyclization 82-95% Rapid, green, high yield
Vilsmeier Reagent Route 6-Amino-1,3-disubstituted uracils POCl3/DMF, triethylamine, cyanoacetamide Ring construction via formylation and cyclization 40-53% Sensitive to moisture
Tandem Aza-Wittig/Annulation Iminophosphoranes, aryl isocyanates, amines Sequential aza-Wittig and annulation Annulation Good yields Specific to pyrido[4,3-d] isomers
Chalcone + 6-Aminothiouracil Chalcones, 6-aminothiouracil Acidic conditions, HCl gas Cyclocondensation Moderate yields For thioxo derivatives

Q & A

Q. What are the most efficient synthetic routes for 3-(2-aminoethyl)pyrido[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one?

The compound is synthesized via cyclization reactions using precursors like 2-aminonicotinic acid or 2-amino-4,6-disubstituted pyridine carbonitriles. Key methods include:

  • Formic acid-mediated cyclization : Reacting 2-aminonicotinic acid with formic acid under microwave irradiation (150°C) yields 49% of the pyrido[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one scaffold .
  • AcOH/H2SO4 catalysis : Using AcOH with catalytic H2SO4> achieves up to 90% yield in pyrimidinone formation .
  • Triethyl orthopropionate and AcOH : This method provides high yields (93%) through intramolecular cyclization .

Q. How is the structural integrity of this compound validated post-synthesis?

Standard characterization techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and ring formation.
  • Mass spectrometry (MS) : Molecular ion peaks verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Used to resolve ambiguous structures, as demonstrated for related pyrido-pyrimidinones .

Q. What preliminary biological activities have been reported for this scaffold?

  • Anti-inflammatory activity : Derivatives inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a target downstream of COX-2, with IC50 values in the micromolar range .
  • Anticancer potential : Pyrido[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one derivatives show cytotoxicity against HT-29 colon and MCF-7 breast cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered derivatives?

  • Solvent and catalyst selection : Glacial acetic acid acts as both solvent and catalyst, enabling efficient cyclization of bulky substituents (e.g., 2-oxo-2<i>H</i>-chromen-3-yl groups) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 150°C for 30 minutes) and improves yields compared to conventional heating .
  • Protecting group strategies : Use of acetyl or benzoyl groups prevents unwanted side reactions during amine functionalization .

Q. How do structural modifications influence mPGES-1 inhibitory activity?

  • 2-Aryl substituents : Electron-withdrawing groups (e.g., -Cl, -CF3) at the 2-position enhance binding to mPGES-1’s hydrophobic pocket, improving potency .
  • Aminoethyl side chain : The 2-aminoethyl group increases solubility and facilitates hydrogen bonding with active-site residues .
  • SAR studies : Systematic substitution at positions 3, 5, and 7 identifies optimal pharmacophores. For example, 5,7-dichloro derivatives show >50% inhibition at 10 µM .

Q. How should contradictory cytotoxicity data between cell lines be addressed?

  • Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays) to minimize variability .
  • Off-target profiling : Evaluate selectivity against non-cancerous cells (e.g., HEK-293) to confirm tumor-specific activity .
  • Mechanistic studies : Investigate whether cytotoxicity correlates with PDE3B inhibition or cAMP/cGMP modulation .

Q. What strategies are effective for in vivo pharmacokinetic optimization?

  • Prodrug design : Esterification of the 4-oxo group improves oral bioavailability .
  • Lipid formulation : Encapsulation in liposomes enhances blood-brain barrier penetration for CNS-targeted derivatives .
  • Metabolic stability : Introduce fluorinated substituents to reduce hepatic clearance, as seen in related pyrido-pyrimidines .

Methodological Considerations

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Low-temperature quenching : For acid-sensitive intermediates, rapid cooling (-78°C) prevents decomposition .
  • Inert atmosphere : Use of N2 or Ar during cyclization steps minimizes oxidation of thiol or amine groups .

Q. What computational tools aid in predicting bioactivity?

  • Molecular docking : Software like AutoDock Vina models interactions with mPGES-1 (PDB: 4AL0) .
  • QSAR models : Quantitative structure-activity relationship analysis identifies critical descriptors (e.g., logP, polar surface area) for anti-inflammatory activity .

Data Analysis and Validation

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
  • Isotopic labeling : <sup>15</sup>N-labeled precursors confirm nitrogen connectivity in the pyrimidine ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.